molecular formula C13H6N4O3S2 B11490933 6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole

6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole

Cat. No.: B11490933
M. Wt: 330.3 g/mol
InChI Key: BGVJMUDCJOGPRM-UHFFFAOYSA-N
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Description

6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological and pharmacological activities, including antimicrobial, antifungal, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of a base, such as sodium hydroxide, under high-temperature conditions . The reaction proceeds through a condensation mechanism, forming the benzoxazole ring. The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts, such as metal catalysts or nanocatalysts, are often employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole involves its interaction with cellular targets, leading to various biological effects. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzoxazol-2-ylsulfanyl)-4-nitro-2,1,3-benzothiadiazole is unique due to its combination of the benzoxazole and benzothiadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, including drug development and material science .

Properties

Molecular Formula

C13H6N4O3S2

Molecular Weight

330.3 g/mol

IUPAC Name

2-[(4-nitro-2,1,3-benzothiadiazol-6-yl)sulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C13H6N4O3S2/c18-17(19)10-6-7(5-9-12(10)16-22-15-9)21-13-14-8-3-1-2-4-11(8)20-13/h1-6H

InChI Key

BGVJMUDCJOGPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=CC4=NSN=C4C(=C3)[N+](=O)[O-]

Origin of Product

United States

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